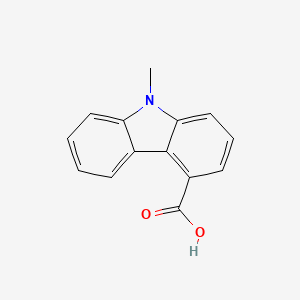
(E)-ethyl3-(2,4,5-trifluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is an organic compound characterized by the presence of a trifluorophenyl group attached to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate typically involves the esterification of 3-(2,4,5-trifluorophenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.
Major Products
Oxidation: 3-(2,4,5-trifluorophenyl)acrylic acid.
Reduction: Ethyl 3-(2,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The acrylate moiety can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
類似化合物との比較
Similar Compounds
- (E)-ethyl 3-(2,4-difluorophenyl)acrylate
- (E)-ethyl 3-(2,5-difluorophenyl)acrylate
- (E)-ethyl 3-(3,4,5-trifluorophenyl)acrylate
Uniqueness
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science .
特性
CAS番号 |
882856-63-5 |
|---|---|
分子式 |
C11H9F3O2 |
分子量 |
230.18 g/mol |
IUPAC名 |
ethyl (E)-3-(2,4,5-trifluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-7-5-9(13)10(14)6-8(7)12/h3-6H,2H2,1H3/b4-3+ |
InChIキー |
AODMFHNJISFCRH-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1F)F)F |
正規SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


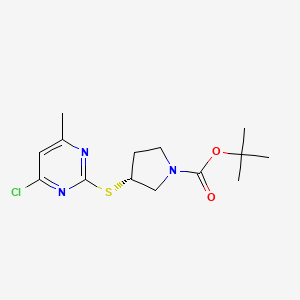
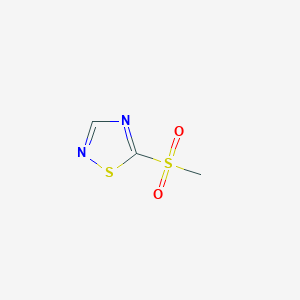

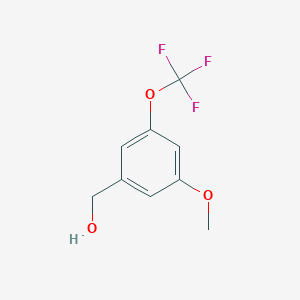
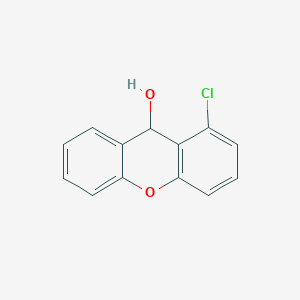
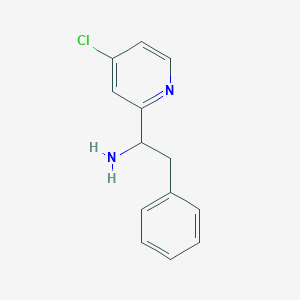
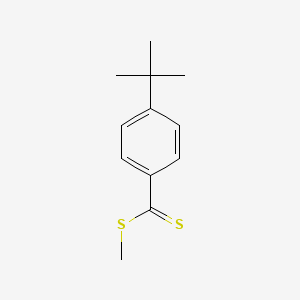
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
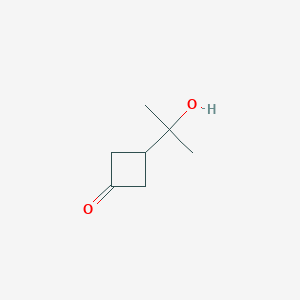

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)

